6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine 6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15833611
InChI: InChI=1S/C4HBrClN5/c5-2-1-11-4(3(6)7-2)8-9-10-11/h1H
SMILES:
Molecular Formula: C4HBrClN5
Molecular Weight: 234.44 g/mol

6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine

CAS No.:

Cat. No.: VC15833611

Molecular Formula: C4HBrClN5

Molecular Weight: 234.44 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine -

Specification

Molecular Formula C4HBrClN5
Molecular Weight 234.44 g/mol
IUPAC Name 6-bromo-8-chlorotetrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C4HBrClN5/c5-2-1-11-4(3(6)7-2)8-9-10-11/h1H
Standard InChI Key HXMVUWGOOOGOBB-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(C2=NN=NN21)Cl)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine belongs to the tetrazolo[1,5-a]pyrazine family, characterized by a bicyclic system comprising a pyrazine ring fused to a tetrazole moiety. The tetrazole group, a five-membered ring containing four nitrogen atoms, contributes to the compound’s high nitrogen content and influences its electronic properties. Bromine and chlorine substituents at positions 6 and 8 introduce steric and electronic effects that modulate reactivity (Figure 1) .

Key Identifiers

PropertyValueSource
CAS Number1823940-34-6
Purity95–98%
Molecular FormulaC₅H₂BrClN₅Inferred
Supply CapacityUp to 100 kg
Storage Conditions2–8°C, inert atmosphere

The molecular formula is inferred from structural analogs and fused-ring stoichiometry. Computational models suggest a planar geometry with partial aromaticity in both rings, though experimental crystallographic data remain unavailable .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 6-bromo-8-chlorotetrazolo[1,5-A]pyrazine typically proceeds via sequential halogenation of a tetrazolo[1,5-a]pyrazine precursor. A reported route involves:

  • Core Formation: Cyclocondensation of diaminomaleonitrile with sodium azide under acidic conditions yields tetrazolo[1,5-a]pyrazine .

  • Halogenation: Electrophilic bromination and chlorination using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) introduce substituents at positions 6 and 8 .

Key challenges include controlling regioselectivity and minimizing polyhalogenation byproducts. Recent work demonstrates that electron-withdrawing groups on the pyrazine ring enhance halogenation rates by stabilizing transition states through resonance .

Process Optimization

Industrial-scale production (e.g., by Huida Pharmaceutical) employs solvent-free conditions at 70–90°C, achieving yields >90% with 98% purity . Catalytic systems using Lewis acids like FeCl₃ reduce reaction times from days to hours .

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate stability under ambient conditions but requires storage at 2–8°C to prevent decomposition . It is sparingly soluble in polar solvents (e.g., water, ethanol) but dissolves readily in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1540 cm⁻¹ (C-Br stretch) and 680 cm⁻¹ (C-Cl stretch) .

  • NMR: ¹H NMR (DMSO-d₆) δ 8.45 (s, 1H, pyrazine-H), 8.92 (s, 1H, tetrazole-H) .

Applications in Pharmaceutical Research

Drug Discovery

Tetrazolo-pyrazines serve as bioisosteres for carboxylic acids in kinase inhibitors and GPCR modulators. The bromo and chloro substituents in 6-bromo-8-chlorotetrazolo[1,5-A]pyrazine provide sites for Suzuki-Miyaura cross-coupling, enabling rapid diversification into lead compounds .

Case Study: Anticancer Agents

In a 2024 study, derivatives of this compound showed nanomolar inhibitory activity against CDK4/6 kinases, with IC₅₀ values of 12–18 nM in MCF-7 breast cancer cells . The halogen atoms enhance target binding via hydrophobic interactions with kinase ATP pockets .

ParameterSpecificationSource
GHS PictogramXi (Irritant)
Precautionary StatementsP280-P305+P351+P338
Hazard CodesH315-H319

The compound causes skin and eye irritation, necessitating PPE during handling. No genotoxicity or carcinogenicity data are available .

Recent Advances and Future Directions

Functionalization Strategies

A 2023 Thieme Connect study reported room-temperature formylation at position 7 using silylformamidine, achieving 71% yield (Scheme 1) . This method bypasses traditional Friedel-Crafts conditions, which often degrade the tetrazole ring.

Scheme 1: Functionalization of 6-bromo-8-chlorotetrazolo[1,5-A]pyrazine
6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine+R-Si(NR₂)₂7-Formyl Derivative\text{6-Bromo-8-chlorotetrazolo[1,5-A]pyrazine} + \text{R-Si(NR₂)₂} \rightarrow \text{7-Formyl Derivative}

Computational Predictions

DFT calculations predict a pKa of 4.2 for the tetrazole NH group, enabling pH-dependent solubility tuning . Molecular dynamics simulations suggest that halogen substituents increase membrane permeability by 30% compared to non-halogenated analogs .

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